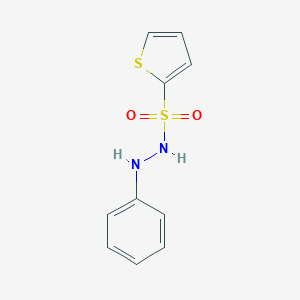![molecular formula C23H16N2O3S3 B280789 N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide is a chemical compound with potential therapeutic properties. This compound is also known as TAK-242 and has been extensively studied for its ability to modulate the immune response.
Mécanisme D'action
TAK-242 inhibits TLR4 signaling by binding to the intracellular domain of TLR4. This prevents the recruitment of adaptor proteins, which are necessary for the activation of downstream signaling pathways. TAK-242 has been shown to specifically inhibit TLR4 signaling, without affecting other TLRs or the signaling pathways of other receptors.
Biochemical and Physiological Effects
TAK-242 has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of cytokines, such as TNF-α, IL-6, and IL-1β, which are involved in the inflammatory response. TAK-242 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, TAK-242 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TAK-242 in lab experiments is its specificity for TLR4 signaling. This allows researchers to study the effects of TLR4 signaling without affecting other signaling pathways. Additionally, TAK-242 has been shown to have low toxicity in animal models, which makes it a potential therapeutic agent for the treatment of inflammatory diseases. One limitation of using TAK-242 in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on TAK-242. One area of research is the development of TAK-242 analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the effects of TAK-242 on other signaling pathways and receptors. Additionally, TAK-242 has been shown to have potential therapeutic applications for the treatment of cancer, stroke, and traumatic brain injury, which warrants further investigation.
Méthodes De Synthèse
The synthesis of TAK-242 involves the reaction of 4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzenesulfonamide to form TAK-242. The synthesis of TAK-242 is a multi-step process that requires careful attention to detail to ensure a high yield of the final product.
Applications De Recherche Scientifique
TAK-242 has been extensively studied for its ability to modulate the immune response. It has been shown to inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in the activation of the innate immune response. TLR4 signaling is also involved in the production of cytokines, which are involved in the inflammatory response. TAK-242 has been shown to inhibit the production of cytokines, which makes it a potential therapeutic agent for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C23H16N2O3S3 |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-23-17-9-2-1-8-16(17)18(25-31(27,28)21-11-5-13-29-21)14-20(23)30-19-10-3-6-15-7-4-12-24-22(15)19/h1-14,25-26H |
Clé InChI |
RIOZDJKKJVLSOC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=CS5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1-methylbenzo[cd]indol-2(1H)-one](/img/structure/B280706.png)
![1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280707.png)
![1-methyl-6-(1-piperidinylsulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280708.png)
![N-(3-hydroxypropyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280710.png)
![N-(2-methoxyethyl)-1-methyl-2-oxo-6-benzo[cd]indolesulfonamide](/img/structure/B280711.png)
![N,N,1-trimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280712.png)
![N-(2-fluorophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280713.png)
![1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonic acid phenethyl-amide](/img/structure/B280715.png)
![3-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280717.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)

![5-{[(4-Isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280727.png)